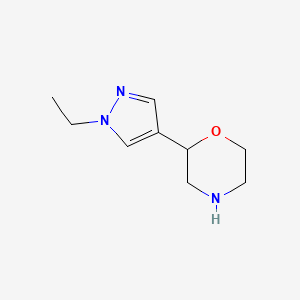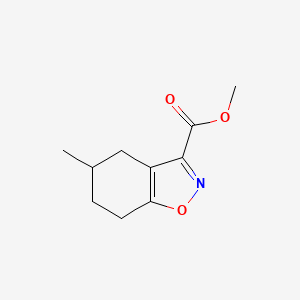
4-(Ethylsulfanyl)butanimidamide hydrochloride
Vue d'ensemble
Description
4-(Ethylsulfanyl)butanimidamide hydrochloride is an organic compound with the molecular formula C₆H₁₅ClN₂S and a molecular weight of 182.72 g/mol . It is a hydrochloride salt form of 4-(ethylsulfanyl)butanimidamide, which is characterized by the presence of an ethylsulfanyl group attached to a butanimidamide backbone. This compound is typically found in powder form and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 4-(Ethylsulfanyl)butanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-1-butene with ethyl mercaptan to form 4-(ethylsulfanyl)but-1-ene. This intermediate is then reacted with ammonia to yield 4-(ethylsulfanyl)butanimidamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-(Ethylsulfanyl)butanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidamide group, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the imidamide group can produce primary amines .
Applications De Recherche Scientifique
4-(Ethylsulfanyl)butanimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfanyl)butanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The imidamide group can form hydrogen bonds with various biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
4-(Ethylsulfanyl)butanimidamide hydrochloride can be compared with other similar compounds, such as:
4-(Methylsulfanyl)butanimidamide hydrochloride: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which can affect its chemical reactivity and biological activity.
4-(Ethylsulfanyl)butanamide hydrochloride: This compound lacks the imidamide group, which can influence its interactions with biological targets.
4-(Ethylsulfanyl)butanoic acid hydrochloride: This compound has a carboxylic acid group instead of an imidamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
4-ethylsulfanylbutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S.ClH/c1-2-9-5-3-4-6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWTDKURDUKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)



![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)






